molecular formula C18H16N2O3S B5378556 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide

N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide

Katalognummer B5378556
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: SVOOELAIRGLMTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

TAK-659 binds to the active site of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and inhibits its kinase activity, thereby blocking downstream signaling events that are essential for B-cell survival and proliferation. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibition leads to decreased activation of the NF-κB and AKT pathways, which are involved in cell survival and anti-apoptotic signaling. TAK-659 also induces apoptosis in malignant B-cells through activation of the caspase cascade and upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
TAK-659 has been shown to selectively target N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and spare other kinases, such as Tec and Itk, which are also involved in B-cell signaling. This selectivity profile reduces the potential for off-target effects and toxicity. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, which support its development as an oral therapy for B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its selectivity for N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide allows for specific inhibition of the BCR pathway. TAK-659 has also shown good efficacy in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, TAK-659 has some limitations, such as potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the development of TAK-659. One potential application is in the treatment of CLL, where N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibitors have shown significant clinical benefit. TAK-659 may also have utility in other B-cell malignancies, such as MCL and DLBCL, either as a single agent or in combination with other therapies. Further studies are needed to determine the optimal dosing and scheduling of TAK-659 in these diseases, as well as to evaluate its potential for use in combination with other agents targeting the BCR pathway. Additionally, the role of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide in non-B-cell malignancies, such as solid tumors, is an area of active investigation, and TAK-659 may have potential in these diseases as well.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-methyl-4-nitroaniline with 2-thiopheneacetyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the amine intermediate, which is further reacted with 2-furoyl chloride to yield TAK-659. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, leading to suppression of BCR signaling and induction of apoptosis in malignant B-cells. TAK-659 has also shown synergistic effects when combined with other agents targeting the BCR pathway, such as venetoclax and PI3K inhibitors.

Eigenschaften

IUPAC Name

N-[2-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-10-13(19-17(21)11-14-4-3-9-24-14)6-7-15(12)20-18(22)16-5-2-8-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOELAIRGLMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.